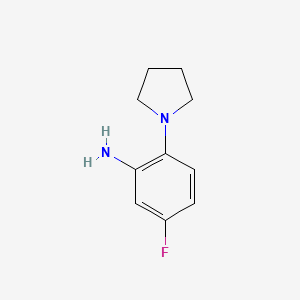
5-Fluoro-2-(pyrrolidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H13FN2 It is characterized by the presence of a fluorine atom attached to the benzene ring and a pyrrolidine ring attached to the aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, followed by the nucleophilic substitution of the amine group with pyrrolidine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-2-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-2-(pyrrolidin-1-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
2-(Pyrrolidin-1-yl)aniline: Similar structure but lacks the fluorine atom.
5-Fluoro-2-(morpholin-4-yl)aniline: Similar structure with a morpholine ring instead of a pyrrolidine ring.
5-Fluoro-2-(piperidin-1-yl)aniline: Similar structure with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 5-Fluoro-2-(pyrrolidin-1-yl)aniline is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the pyrrolidine ring contributes to its three-dimensional structure and potential biological activity .
Propiedades
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNXVUFYDGSSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
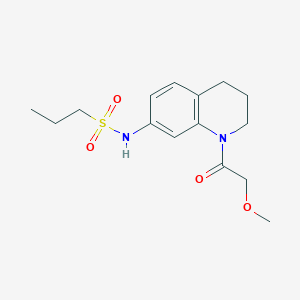
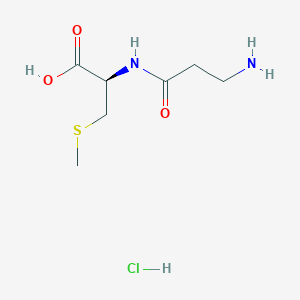
![(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2627466.png)
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2627468.png)
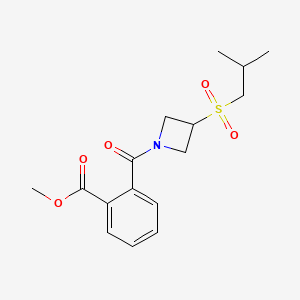
![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)
![8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2627472.png)
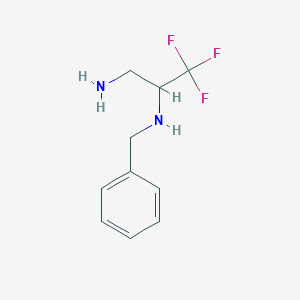
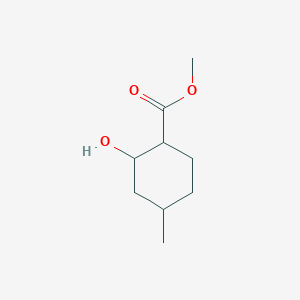
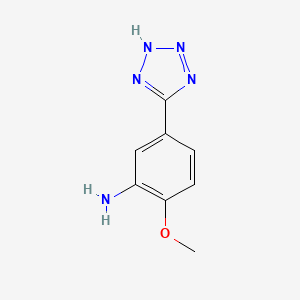
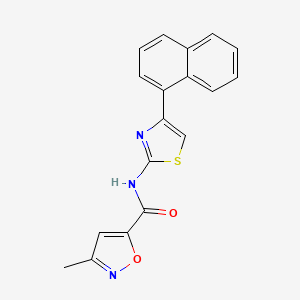
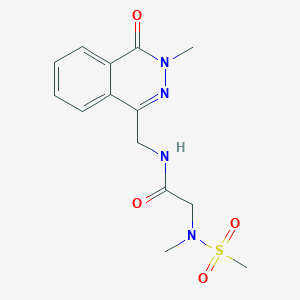
![4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2627481.png)
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2627483.png)
